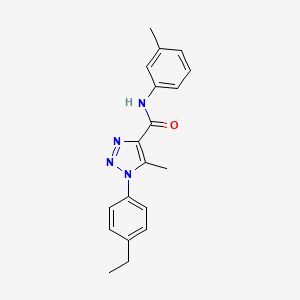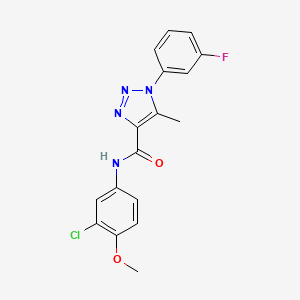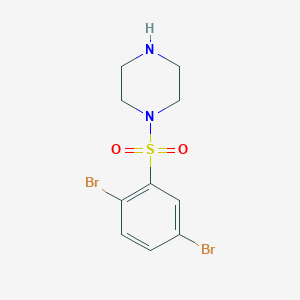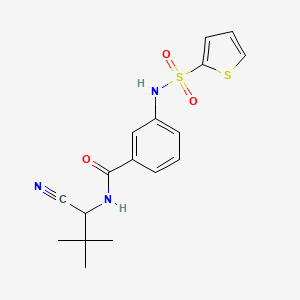![molecular formula C20H23N5O2 B2499715 8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione CAS No. 877643-84-0](/img/structure/B2499715.png)
8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a derivative of imidazolino purine, which is a class of compounds that has been extensively studied for their potential biological activities, including their role as adenosine receptor antagonists. These compounds are structurally related to purines, which are fundamental components of nucleic acids and are involved in many biochemical processes.
Synthesis Analysis
The synthesis of imidazole derivatives, which are precursors to compounds like the one , has been achieved through novel routes. For instance, a new approach to imidazoles has been developed, which has proven to be valuable for the synthesis of purines using standard procedures . This method has enabled the preparation of derivatives that were not accessible by other methods, indicating the versatility and innovation in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of imidazolino purine derivatives is characterized by a purine core that can be modified at various positions to alter its biological activity. For example, the structure-activity relationship studies have shown that substitutions at the 1-, 3-, and 8-positions of the purine core can significantly affect the potency and hydrophilicity of the molecules . These modifications can be tailored to improve the binding affinity to specific receptors, such as the A(3) adenosine receptor.
Chemical Reactions Analysis
The chemical reactivity of imidazolino purine derivatives is influenced by the substituents on the purine core. Intramolecular alkylation has been used to obtain new derivatives with various alkyl or phenyl groups . These reactions are crucial for creating a diverse range of compounds with potential biological activities, including antidepressant and anxiolytic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolino purine derivatives are closely related to their molecular structure. A detailed quantitative analysis of intermolecular interactions in one such derivative revealed an anisotropic distribution of interaction energies, which suggests potential applications in material design . The crystal packing of these molecules is primarily formed by hydrogen bonds, with electrostatic energy contributing significantly to stabilization . These properties are essential for understanding how these compounds interact with biological targets and their potential as therapeutic agents.
Applications De Recherche Scientifique
Pharmacological Evaluation
A series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their pharmacological properties. These compounds, including the one , showed potential as ligands for serotonin receptors and exhibited anxiolytic and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Receptor Affinity and Enzyme Activity
Further studies on octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines revealed their biological activities, including affinity for serotonin and dopamine receptors and inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).
Molecular and Structural Analysis
Quantitative analysis of intermolecular interactions in a related xanthine derivative, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, provides insight into the potential applications of these molecules in material design, due to their anisotropic distribution of interaction energies (Shukla et al., 2020).
Synthesis and Evaluation for Potential Applications
The synthesis of new derivatives of 1,3,8-trisubstituted purine-2,6-diones and related compounds has been carried out with an aim to explore their potential biological activities (Hayallah & Famulok, 2007).
Mécanisme D'action
Target of Action
The compound “8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione” is a derivative of xanthine . Xanthine and its derivatives are known to show their pharmacological effect by the stimulation of the central nervous system . They exert their activity by antagonism of adenosine receptors and inhibition of monoamine oxidase (MAO-B) .
Mode of Action
The compound interacts with its targets, the adenosine receptors, and inhibits the action of adenosine, a neurotransmitter that plays a role in promoting sleep and suppressing arousal . By blocking these receptors, the compound prevents the action of adenosine, leading to increased arousal and wakefulness .
Biochemical Pathways
The compound affects the adenosinergic pathway. Adenosine, under normal conditions, binds to its receptors and induces a series of downstream effects that promote sleep and suppress arousal . By antagonizing these receptors, the compound prevents the normal action of adenosine, disrupting this pathway and leading to increased arousal and wakefulness .
Pharmacokinetics
Xanthine derivatives are generally known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action result in increased arousal and wakefulness . By blocking the action of adenosine, the compound disrupts the normal sleep-promoting effects of this neurotransmitter, leading to increased alertness .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
6-(2-ethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-10-8-7-9-14(15)6-2/h7-10,12H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXVCGASNWCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4CC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)
![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)